molecular formula C17H20Cl2N6O2S B2910939 2,5-dichloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034472-41-6

2,5-dichloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2910939
CAS No.: 2034472-41-6
M. Wt: 443.35
InChI Key: DGMDVWDUXMFNII-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound with the CAS Registry Number 2034472-41-6 . This molecule features a complex structure with a molecular formula of C17H20Cl2N6O2S and a molecular weight of 443.4 g/mol . Its structure incorporates a thiophene carboxamide moiety linked to a dichlorophenyl group and a triazine ring system substituted with both morpholino and pyrrolidin-1-yl functional groups . Compounds sharing similar structural motifs, particularly those combining a triazine core with morpholino substituents and thiophene carboxamides, are subjects of research in various fields. For instance, certain substituted thiophene carboxamide derivatives have been investigated for their potential use as microbicidal agents . The presence of multiple nitrogen-containing heterocycles in this molecule makes it a valuable intermediate or target compound for researchers in medicinal chemistry and agrochemical development, who are exploring new active substances. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N6O2S/c18-12-9-11(14(19)28-12)15(26)20-10-13-21-16(24-3-1-2-4-24)23-17(22-13)25-5-7-27-8-6-25/h9H,1-8,10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMDVWDUXMFNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=C(SC(=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Heterocycle and Substituent Variations

The compound’s triazine core distinguishes it from analogs with pyrimidine or quinazoline backbones (e.g., compounds 11a , 11b , and 12 in ). For example:

  • Compound 11a: A thiazolo[3,2-a]pyrimidine derivative with a 2,4,6-trimethylbenzylidene group and a cyano substituent .
  • Compound 12: A pyrimido[2,1-b]quinazoline with a 5-methylfuran-2-yl group and a cyano functionality .

Substituent Effects on Physicochemical Properties

Table 1: Key Comparisons of Structural and Physical Properties
Compound Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 1,3,5-Triazine Morpholino, pyrrolidinyl, dichlorothiophene-carboxamide N/A* N/A Cl, CONH, triazine N
Compound 1,3,5-Triazine Morpholino, pyrrolidinyl, methyl-thiadiazole-carboxamide N/A N/A CONH, thiadiazole, triazine N
, Compound 11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, cyano, 5-methylfuran-2-yl 68 243–246 CN, CO, NH
, Compound 12 Pyrimido-quinazoline 5-Methylfuran-2-yl, cyano 57 268–269 CN, CO, NH
Compound Bis(1,3,5-Triazine) Dimorpholino, phenyl-ureido-benzoic acid N/A N/A Urea, COOH, triazine N
  • Thiophene vs. Thiadiazole : The target compound’s dichlorothiophene moiety contrasts with the thiadiazole group in ’s analog. Thiophene is more aromatic and electron-rich, while thiadiazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity .

Spectroscopic and Electronic Profiles

  • IR Spectroscopy : The target compound’s carboxamide group would exhibit NH stretches (~3,400 cm⁻¹) and C=O stretches (~1,700 cm⁻¹), similar to compounds 11a and 12 .
  • NMR : The dichlorothiophene’s protons would resonate downfield (δ ~7.0–8.0 ppm), distinct from the upfield shifts of methyl groups in 11a (δ 2.24–2.37 ppm) .

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